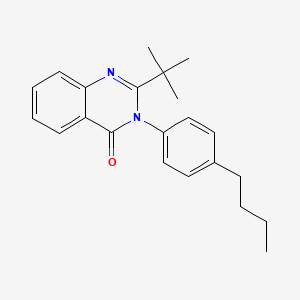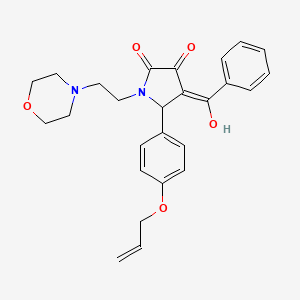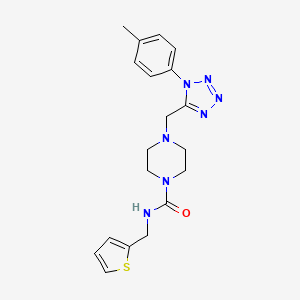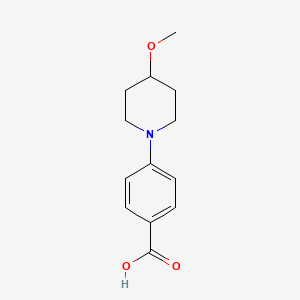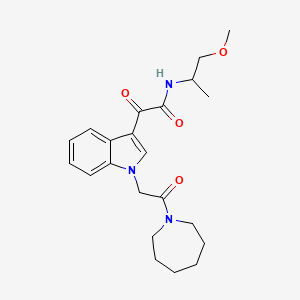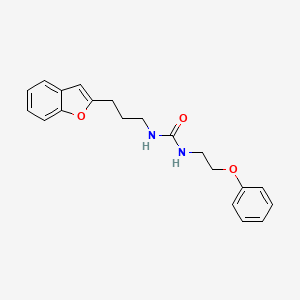
1-(3-(Benzofuran-2-yl)propyl)-3-(2-phenoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Benzofuran-2-yl)propyl)-3-(2-phenoxyethyl)urea, also known as BPPEU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPPEU is a urea derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Applications De Recherche Scientifique
Antimicrobial Activities
Compounds synthesized from benzofuran, including those similar to 1-(3-(Benzofuran-2-yl)propyl)-3-(2-phenoxyethyl)urea, have been extensively studied for their antimicrobial properties. For instance, benzofuran aryl ureas and carbamates have shown promising results in screening for antimicrobial activities. A study demonstrated the synthesis and characterization of such compounds, revealing their potential in fighting microbial infections (Kumari et al., 2019). Similarly, other research focused on the synthesis and antimicrobial activity of derivatives, highlighting their efficacy against various bacteria and fungi (Reddy et al., 2003).
Antioxidant and Antibacterial Studies
The antioxidant and antibacterial potentials of benzofuran derivatives have been another area of research. A study synthesizing phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid indicated good chelating ability with Fe+2 ions and excellent scavenging activity with DPPH free radicals. These compounds were also tested for antibacterial activities, showing potency against various bacterial strains (Shankerrao et al., 2013).
Coordination Reactions and Synthesis
Research has also delved into the synthesis and coordination reactions of benzofuran derivatives. For example, the synthesis of [1]Benzofuro[3,2-c]pyridine from 1-benzofuran-2-carbaldehyde and its subsequent reactions to form various complexes demonstrates the compound's versatility in coordination chemistry (Mojumdar et al., 2009).
Environmental Impact
Environmental studies have investigated the presence and impact of benzofuran and urea derivatives, such as environmental phenols in pregnant women, showcasing the widespread use and potential health implications of these compounds in consumer products (Mortensen et al., 2014).
Propriétés
IUPAC Name |
1-[3-(1-benzofuran-2-yl)propyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-20(22-13-14-24-17-8-2-1-3-9-17)21-12-6-10-18-15-16-7-4-5-11-19(16)25-18/h1-5,7-9,11,15H,6,10,12-14H2,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWZYXXBORHBJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

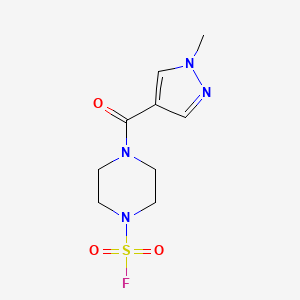
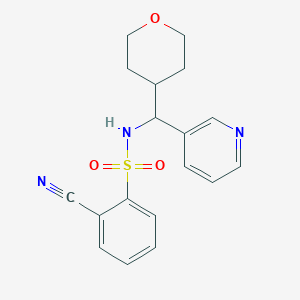

![6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-(4-methylphenyl)-1H-1,3-benzimidazole](/img/structure/B2390195.png)

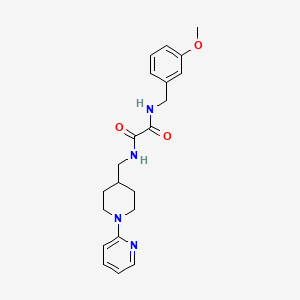
![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2390200.png)
![N'-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide](/img/structure/B2390202.png)
![tert-butyl 2-{1-[2-tert-butyl-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetate](/img/structure/B2390204.png)
